molecular formula C9H14Cl2N2O B1473320 2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride CAS No. 2098053-15-5

2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride

Cat. No.: B1473320
CAS No.: 2098053-15-5
M. Wt: 237.12 g/mol
InChI Key: GCCKSASHRODATM-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride is a chemical building block of interest in medicinal chemistry and pharmaceutical research. This dihydrochloride salt features an azetidine ring linked to a methyl-substituted pyridine via an ether bond, a common scaffold in drug discovery . Compounds containing the azetidine moiety, such as this, are frequently investigated as key intermediates in the synthesis of more complex molecules and are explored for their potential biological activities . As a high-purity powder, it is suitable for various research applications, including method development, compound screening, and biochemical studies . The compound should be stored at room temperature and handled by trained researchers familiar with safe laboratory practices. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(azetidin-3-yloxy)-6-methylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-7-3-2-4-9(11-7)12-8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCKSASHRODATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of 6-methylpyridine with azetidine derivatives under controlled conditions. The dihydrochloride salt form enhances its solubility and stability, making it suitable for biological applications.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound's structure allows it to act as a ligand, modulating receptor activity, which can influence cognitive functions and behaviors related to addiction and anxiety.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Effects : It has shown potential in protecting neuronal cells from apoptosis in vitro.
  • Anti-addictive Properties : Studies suggest that it may reduce alcohol consumption by desensitizing nAChRs, similar to varenicline's mechanism of action .
  • Cognitive Enhancement : Preliminary studies indicate improvements in memory and learning tasks in animal models when treated with this compound.

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective properties of this compound, researchers found that it significantly reduced neuronal cell death induced by oxidative stress. The compound was administered to cultured neurons exposed to hydrogen peroxide, resulting in a decrease in apoptotic markers compared to control groups .

Study 2: Alcohol Consumption Reduction

A behavioral study involving rats demonstrated that administration of this compound led to a significant reduction in alcohol self-administration. The results suggest that the compound's ability to modulate nAChR activity may contribute to its anti-addictive properties .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
NeuroprotectionReduced apoptosis in neuronal cells
Anti-addictiveDecreased alcohol consumption
Cognitive enhancementImproved performance in memory tasks

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Research Findings
This compound 2098053-15-5 C₉H₁₄Cl₂N₂O ~236.9 (calculated) Azetidin-3-yloxy, 6-methyl Supplier-listed; potential ligand or intermediate
(R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride Not provided C₉H₁₄Cl₂N₂O ~237.1 (calculated) Pyrrolidin-3-yloxy Catalog-listed; structural analog with a 5-membered ring
2-(Azetidin-3-yloxy)-6-bromopyridine dihydrochloride Not provided C₈H₁₁BrCl₂N₂O ~315.5 (calculated) Azetidin-3-yloxy, 6-bromo Supplier-listed; bromo variant for halogenation studies
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride 1909336-84-0 C₁₁H₁₈Cl₂N₂O₂ ~305.2 (calculated) Methylaminomethyl, 3-carboxylate Pharmaceutical synthesis; high-purity derivative
2-(2′-Benzimidazolyl)-6-methylpyridine ligand Not provided C₁₃H₁₂N₄ ~224.3 (calculated) Benzimidazolyl, 6-methyl Vanadium(V) complex ligand in catalysis

Structural and Functional Insights

Azetidine vs. Pyrrolidine Substituents The azetidine ring (4-membered) in the target compound imposes greater ring strain and a smaller steric profile compared to the pyrrolidine (5-membered) analog . This may enhance reactivity or alter binding kinetics in biological targets.

Halogen vs. Methyl Substitutions

  • Bromo or chloro variants (e.g., 2-(Azetidin-3-yloxy)-6-bromopyridine dihydrochloride) enable cross-coupling reactions, whereas the methyl group in the target compound may favor hydrophobic interactions in drug design .

Research and Application Context

  • Coordination Chemistry : The 2-(2′-benzimidazolyl)-6-methylpyridine ligand forms stable vanadium(V) complexes, suggesting that the target compound’s azetidine-oxygen moiety could similarly coordinate transition metals .
  • Supplier Availability : Multiple suppliers list this compound, indicating its accessibility for exploratory research .
  • Comparative Stability : Dihydrochloride salts (e.g., DAPI in ) generally exhibit improved water solubility and shelf stability compared to free bases, a trait shared by the target compound .

Preparation Methods

Preparation Methods of 2-(Azetidin-3-yloxy)-6-methylpyridine Dihydrochloride

Detailed Synthetic Procedure

Step 1: Preparation of Boc-Protected Azetidinylmethanol
  • Starting from azetidin-3-ylmethanol, the amine is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during coupling.
  • The Boc-protected azetidinylmethanol is isolated as a stable intermediate.
Step 2: Mitsunobu Coupling
  • The Boc-protected azetidinylmethanol is reacted with 5-bromo-2-methylpyridin-3-ol under Mitsunobu conditions.
  • Typical reagents include triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
  • This step forms the ether linkage between the azetidine moiety and the pyridine ring, yielding the coupled product (bromide intermediate).
Step 3: Deprotection and Salt Formation
  • The Boc protecting group is removed by treatment with hydrogen chloride (HCl) in methanol, resulting in the free amine.
  • The free amine is then converted into its dihydrochloride salt by further treatment with HCl, enhancing its stability and solubility.

Reaction Conditions and Yields

Step Reagents/Conditions Product Yield (%) Notes
Boc Protection Boc anhydride, base (e.g., triethylamine) Boc-protected azetidinylmethanol High Standard amine protection
Mitsunobu Coupling Triphenylphosphine, DIAD/DEAD, 5-bromo-2-methylpyridin-3-ol Coupled bromide intermediate High (up to 92%) Requires inert atmosphere, anhydrous conditions
Boc Deprotection & Salt Formation HCl in methanol This compound Moderate to high Salt formation improves compound handling

The overall synthetic sequence is efficient, with yields reported up to 92% for the coupling step.

Research Findings and Analytical Data

  • The synthesized compound exhibits characteristic ^1H NMR signals consistent with the azetidine and pyridine moieties, confirming successful coupling and deprotection.
  • The dihydrochloride salt form enhances the compound’s aqueous solubility and stability, which is critical for pharmacological applications.
  • The presence of the 2-methyl substituent on the pyridine ring improves metabolic stability by reducing susceptibility to P450-mediated oxidation.

Q & A

Q. How can researchers optimize the synthesis of 2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride?

The synthesis involves cyclization of precursors containing pyridine and azetidine rings. Key steps include:

  • Reagents : Sodium hydride or potassium tert-butoxide in aprotic solvents (e.g., dimethylformamide) to facilitate cyclization .
  • Conditions : Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purification : Use of recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) for high purity (>95%) .

Q. What analytical methods are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm azetidine ring substitution patterns and pyridine methyl group positions. For example, the azetidine C-3 proton appears as a multiplet at δ 3.8–4.2 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 223.110 for the free base) .
  • X-ray Crystallography : Resolve dihydrochloride salt formation and hydrogen-bonding networks .

Q. How does the dihydrochloride salt improve solubility for biological assays?

The dihydrochloride form increases aqueous solubility (>50 mg/mL in PBS, pH 7.4) compared to the free base (<5 mg/mL). Formulation strategies include:

  • Buffer Selection : Phosphate-buffered saline (PBS) for in vitro assays.
  • Lyophilization : Stabilize the compound for long-term storage .

Advanced Research Questions

Q. What methodologies identify the compound’s biological targets?

  • Radioligand Binding Assays : Use tritiated analogs (e.g., [³H]-labeled derivatives) to quantify receptor affinity (Kd values).
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with GPCRs or kinases, guided by structural data (PDB IDs: 6CM4, 4ZUD) .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in cellular pathways (e.g., β3-adrenergic receptors) .

Q. How can conflicting bioactivity data across assays be resolved?

Contradictions may arise from:

  • Assay Conditions : pH-dependent solubility (e.g., reduced activity in acidic buffers).
  • Orthogonal Validation : Combine SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to confirm target binding .

Q. What stability challenges arise in long-term storage?

  • Degradation Pathways : Hydrolysis of the azetidine ring under humid conditions (>60% RH).
  • Mitigation : Store at 2–8°C in airtight containers with desiccants (silica gel). Monitor purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. How does structural modification (e.g., methoxy vs. methyl groups) affect activity?

  • SAR Studies : Replace the 6-methyl group with methoxy to assess changes in LogP (e.g., from 1.8 to 2.3) and membrane permeability (PAMPA assay).
  • Key Finding : Methoxy substitution reduces CNS penetration but improves metabolic stability (t₁/₂ > 4 h in liver microsomes) .

Q. What analytical techniques resolve enantiomeric impurities in synthesis?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers (Rf: 1.2 for desired isomer).
  • Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–250 nm .

Q. How do in vitro findings translate to in vivo models?

  • Pharmacokinetic Studies : IV administration in rodents reveals low bioavailability (F = 15%) due to first-pass metabolism.
  • Solution : Prodrug strategies (e.g., esterification of the azetidine hydroxyl) improve oral absorption (F = 45%) .

Q. What computational tools predict metabolite formation?

  • Software : Schrödinger’s Metabolite Predictor identifies primary metabolites (e.g., N-oxidation of the pyridine ring).
  • Validation : LC-MS/MS detects major metabolites in hepatocyte incubations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride
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2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride

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